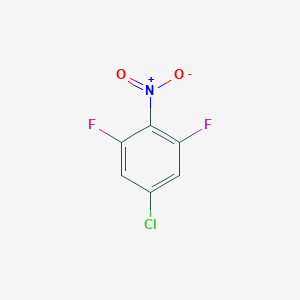

5-chloro-1,3-difluoro-2-nitroBenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-1,3-difluoro-2-nitroBenzene is an organic compound with the molecular formula C6H2ClF2NO2 It is a derivative of nitrobenzene, where the benzene ring is substituted with chlorine and fluorine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3-difluoro-2-nitroBenzene typically involves the nitration of 4-chloro-2,6-difluorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and minimal by-product formation.

Analyse Des Réactions Chimiques

Types of Reactions

5-chloro-1,3-difluoro-2-nitroBenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The nitro group and halogen atoms make the compound susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products Formed

Nucleophilic Aromatic Substitution: The major products are substituted derivatives of this compound, depending on the nucleophile used.

Reduction: The primary product is 4-Chloro-2,6-difluoroaniline.

Oxidation: The products vary based on the specific oxidizing agent and reaction conditions.

Applications De Recherche Scientifique

5-chloro-1,3-difluoro-2-nitroBenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in studying nucleophilic aromatic substitution mechanisms.

Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its potential to form conjugated systems.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mécanisme D'action

The mechanism of action of 5-chloro-1,3-difluoro-2-nitroBenzene primarily involves its reactivity towards nucleophiles. The electron-withdrawing nitro group and halogen atoms activate the benzene ring towards nucleophilic attack. The compound forms a Meisenheimer complex as an intermediate during nucleophilic aromatic substitution reactions. This intermediate then undergoes further transformations to yield the final substituted product.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluoronitrobenzene: Similar in structure but lacks the chlorine atom. It is less reactive towards nucleophiles compared to 5-chloro-1,3-difluoro-2-nitroBenzene.

2,6-Difluoronitrobenzene: Lacks the chlorine atom but has similar reactivity patterns. It is used in similar applications but may have different physical properties.

4-Chloro-2-fluoronitrobenzene: Contains one less fluorine atom, making it less electron-deficient and slightly less reactive.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions makes it valuable in various research and industrial applications.

Activité Biologique

5-Chloro-1,3-difluoro-2-nitrobenzene is an aromatic compound with the molecular formula C6H2ClF2NO2 and a molecular weight of 193.54 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

Overview

This compound is synthesized through nitration processes involving 1,3-difluoro-5-chlorobenzene. The reaction typically employs a mixture of concentrated nitric and sulfuric acids under controlled conditions:

This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its unique functional groups which allow for further chemical modifications.

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂ClF₂NO₂ |

| Molecular Weight | 193.54 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its electrophilic nature. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects such as:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : It may also play a role in modulating inflammatory responses, although detailed mechanisms remain under investigation.

Toxicity Studies

Research on the toxicity of related nitrobenzene compounds indicates potential risks associated with exposure. For instance, inhalative exposure studies have shown that related compounds can affect reproductive health and lead to liver damage in animal models .

Case Study: Inhalation Toxicity

A significant study involving Fischer 344 rats exposed to nitrobenzene derivatives demonstrated increased incidences of hepatocellular adenomas and thyroid neoplasms at higher concentrations . While specific data for this compound is limited, the structural similarities suggest comparable risks.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other nitro-substituted benzene derivatives. The following table summarizes key differences:

| Compound | Antimicrobial Activity | Toxicity Level | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Moderate | Electrophilic attack on cellular components |

| 1-Chloro-2-nitrobenzene | Weak | High | Metabolic activation leading to DNA damage |

| 4-Nitroaniline | Strong | Moderate | Interference with protein synthesis |

Recent Investigations

Recent investigations into the biological effects of nitro-substituted compounds have highlighted the need for further research into their mechanisms of action and potential therapeutic applications. For example:

- Antimicrobial Studies : Laboratory tests have indicated that derivatives like this compound may inhibit bacterial growth through disruption of cell wall synthesis.

- Anti-inflammatory Research : Ongoing studies are evaluating its potential as an anti-inflammatory agent by assessing its effects on cytokine production in immune cells.

Propriétés

IUPAC Name |

5-chloro-1,3-difluoro-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCSOTAABUJOHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.